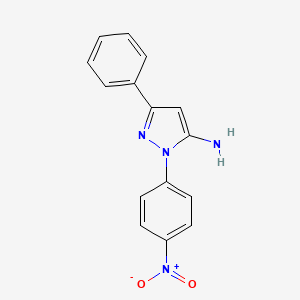

![molecular formula C12H17NO3S B5816365 4-[(3,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5816365.png)

4-[(3,4-dimethylphenyl)sulfonyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

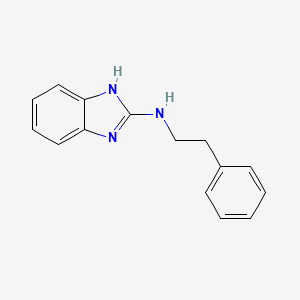

“4-[(3,4-dimethylphenyl)sulfonyl]morpholine” is a chemical compound that contains a morpholine ring. Morpholine is a common moiety in various pharmaceuticals and other organic compounds . It is a six-membered ring with one oxygen and one nitrogen atom, making it a heterocyclic compound . The specific compound you’re asking about also contains a sulfonyl group attached to a 3,4-dimethylphenyl group .

Molecular Structure Analysis

The molecular structure of “4-[(3,4-dimethylphenyl)sulfonyl]morpholine” includes a morpholine ring, a sulfonyl group, and a 3,4-dimethylphenyl group . The morpholine ring provides a degree of polarity and the ability to form hydrogen bonds, which can be important in biological interactions .Scientific Research Applications

Pharmaceutical Synthesis

“4-[(3,4-dimethylphenyl)sulfonyl]morpholine” is a compound that can be utilized in the synthesis of various pharmaceutical drugs. Its structure, which includes a morpholine ring, is often used in medicinal chemistry due to its versatility and the ability to form stable heterocyclic compounds. The sulfonyl group attached to the morpholine ring can act as a bioisostere, potentially improving the pharmacokinetic properties of therapeutic agents .

Antimicrobial Agents

Research indicates that morpholine derivatives can exhibit antimicrobial properties. By modifying the morpholine core with different substituents, such as the 3,4-dimethylphenylsulfonyl group, it’s possible to enhance the activity against a range of microbial pathogens. This makes it a valuable scaffold for developing new antimicrobial agents .

Anticancer Research

Morpholine derivatives have been explored for their potential use in anticancer therapy. The introduction of sulfonyl groups to the morpholine framework can lead to compounds with improved efficacy in inhibiting cancer cell growth. This is particularly relevant in the design of tyrosine kinase inhibitors, which are a class of drugs used in cancer treatment .

Proteomics Research

In proteomics, “4-[(3,4-dimethylphenyl)sulfonyl]morpholine” can be used as a building block for the synthesis of peptides and proteins. The sulfonyl group can serve as a protecting group or a linker in peptide synthesis, facilitating the study of protein structure and function .

Future Directions

The future directions for research on “4-[(3,4-dimethylphenyl)sulfonyl]morpholine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the importance of morpholine derivatives in medicinal chemistry, there may be interest in investigating the biological activity of this compound .

properties

IUPAC Name |

4-(3,4-dimethylphenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-10-3-4-12(9-11(10)2)17(14,15)13-5-7-16-8-6-13/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGAHXBCARGAQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5816282.png)

![ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methylglycinate](/img/structure/B5816286.png)

![ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5816307.png)

![2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5816323.png)

![N'-[(2-chlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5816349.png)

![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)